![molecular formula C14H10Br2N2O B13089075 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone typically involves the reaction of 2-bromo-1-phenylethanone with 4-bromophenylhydrazine under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound
Analyse Des Réactions Chimiques
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity . The specific pathways involved depend on the biological context and the nature of the target proteins.
Comparaison Avec Des Composés Similaires
2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone can be compared with other similar compounds, such as:
2-Bromo-2-phenylacetic acid: This compound has a similar bromine-containing structure but lacks the hydrazone moiety.
4’-Bromo-2,2,2-trifluoroacetophenone: This compound contains a bromine atom and a trifluoromethyl group, making it structurally similar but functionally different.
2-Bromo-4-methoxyacetophenone: This compound has a bromine atom and a methoxy group, differing in its functional groups and reactivity.
The uniqueness of this compound lies in its hydrazone moiety, which imparts specific reactivity and biological activity not found in the other compounds mentioned.
Propriétés
Formule moléculaire |
C14H10Br2N2O |
|---|---|
Poids moléculaire |
382.05 g/mol |
Nom IUPAC |
(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide |
InChI |
InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14- |
Clé InChI |
QWAIDHUVNWGWNK-JXAWBTAJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


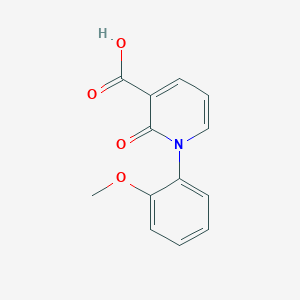
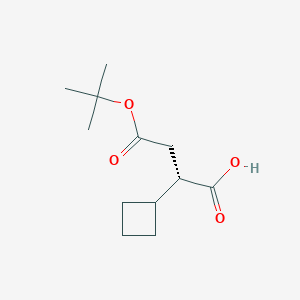
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
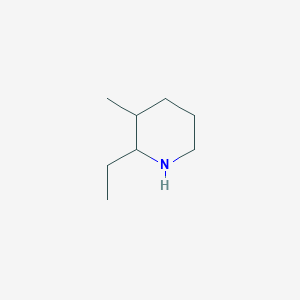

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
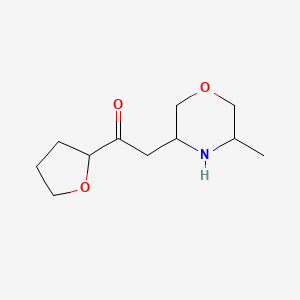
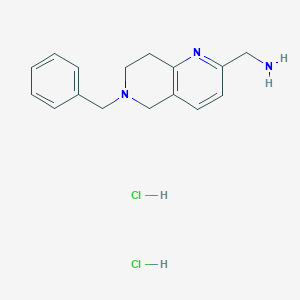
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
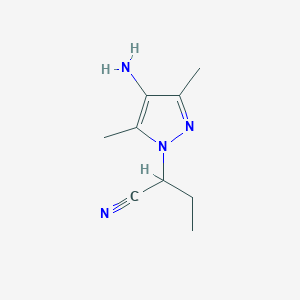
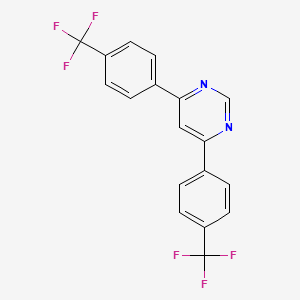
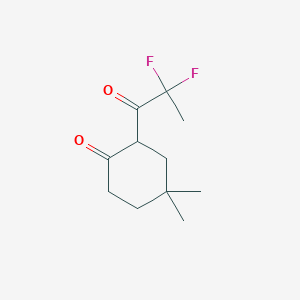
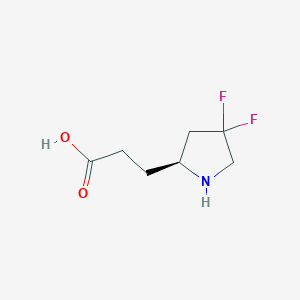
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
